4-N-Nonylphenol-2,3,5,6-D4,OD is a deuterated form of 4-nonylphenol, a compound that belongs to the class of alkylphenols. This compound is notable for its applications in various scientific and industrial processes. It is primarily used as an intermediate in chemical synthesis and has been studied for its environmental impact and biological effects.
The compound can be synthesized or purchased from various chemical suppliers. For instance, Sigma-Aldrich offers it with a high level of isotopic purity (98%) suitable for analytical applications such as mass spectrometry . The compound is also referenced in studies focusing on the biodegradation of nonylphenol and its metabolites in aquatic environments .
4-N-Nonylphenol-2,3,5,6-D4,OD is classified as an alkylphenol and falls under the broader category of phenolic compounds. Its chemical formula is , indicating the presence of deuterium atoms which are used in various analytical techniques to trace reactions and transformations in biological systems.
The synthesis of 4-N-Nonylphenol-2,3,5,6-D4,OD typically involves the alkylation of phenol using a nonyl group. The deuterated version can be produced by utilizing deuterated reagents during the synthesis process.
Technical Details:
The molecular structure of 4-N-Nonylphenol-2,3,5,6-D4,OD features a phenolic ring substituted with a nonyl group at the para position. The presence of deuterium atoms at specific positions (2, 3, 5, and 6) alters the mass characteristics of the molecule without significantly affecting its chemical behavior.
Structural Data:
C1=C([2H])C(CCCCCCCCC)=C([2H])C([2H])=C1O[2H]4-N-Nonylphenol can undergo several chemical reactions typical of phenolic compounds. These include:
Technical Details:
The oxidation reactions can be facilitated by various oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
In biological contexts, 4-N-Nonylphenol acts as an endocrine disruptor. It mimics estrogen and binds to estrogen receptors in cells, leading to various biological effects including alterations in reproductive functions and developmental processes.
Data:
Research has shown that exposure to nonylphenol can lead to changes in gene expression related to reproductive health in aquatic organisms .
Relevant Data:
The compound exhibits hazardous classifications including acute toxicity and environmental hazards due to its persistence and potential bioaccumulation .
4-N-Nonylphenol-2,3,5,6-D4,OD is primarily utilized in:
This compound serves as an essential tool for researchers studying the fate of pollutants in ecosystems and assessing their potential health risks.
Deuterated internal standards such as 4-n-Nonylphenol-2,3,5,6-d₄ (CAS 1173019-62-9) are indispensable for accurate quantification of environmental alkylphenols. This isotopically labeled compound features four deuterium atoms on its phenolic ring (positions 2,3,5,6), resulting in a characteristic mass shift of m/z +4 compared to native nonylphenol. Its molecular weight of 224.38 g/mol [5] [8] enables precise mass spectrometric differentiation in complex matrices. The isotopic purity of commercially available materials typically ranges between 97-98 atom % D [5] [6], with residual protiated impurities rigorously controlled to minimize quantification bias.
Table 1: Characterization of 4-n-Nonylphenol-2,3,5,6-d₄
| Property | Specification |
|---|---|
| Molecular Formula | C₁₅²H₄H₂₀O |
| Molecular Weight | 224.38 g/mol |
| Isotopic Purity | 97-98 atom % D |
| Mass Shift | M+4 |
| Physical Form | White to off-white solid or liquid |
| CAS Number | 1173019-62-9 |
The structural homology between this deuterated standard and target analytes ensures nearly identical chromatographic behavior and extraction efficiency. During method optimization, the standard is spiked into samples prior to extraction using isotope dilution mass spectrometry (IDMS). This corrects for analyte losses during sample preparation and matrix-induced ionization suppression in LC-MS interfaces. Studies demonstrate that deuterated alkylphenols reduce quantification variability by >30% compared to structural analog internal standards [3] [10]. For complex environmental samples, the standard’s SMILES notation ([2H]c1c([2H])c(CCCCCCCCC)c([2H])c([2H])c1O) confirms precise deuterium positioning critical for avoiding hydrogen-deuterium exchange artifacts [5] [8].
The analysis of 4-n-Nonylphenol-2,3,5,6-d₄ faces significant metrological hurdles when deployed for trace-level environmental detection:
Table 2: Analytical Performance in Environmental Matrices
| Matrix | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| Aquatic Tissue | 0.37 | 1.11 | 92.6–101.9 | <8.2 |
| Agricultural Soil | 1.29 | 3.90 | 86.8–97.4 | <11.7 |
| Drinking Water | 0.02* | 0.06* | 94.2–105.3 | <6.5 |
** μg/L units for aqueous samples [3] [10]
Validation of analytical methods using 4-n-Nonylphenol-2,3,5,6-d₄ adheres to stringent IDMS protocols:
Sample preparation workflows incorporate the deuterated standard during initial extraction:
graph LR A[Sample Homogenization] → B[Spike with 4-n-Nonylphenol-2,3,5,6-d₄] B → C[LLE with Hexane/Ethyl Acetate] C → D[SPE Clean-up] D → E[Derivatization if needed] E → F[GC-MS/MS or LC-MS/MS Analysis] Method validation requires demonstrating <15% deviation between measured and spiked concentrations across three independent laboratories. Participation in proficiency testing schemes (e.g., QUASIMEME) confirms inter-laboratory reproducibility at environmentally relevant concentrations (≤5 μg/L) [3].
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2